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Compound of Interest

Compound Name: JINJ-17156516

Cat. No.: B1672998

Technical Support Center: JNJ-17156516

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) to facilitate
experiments aimed at improving the therapeutic index of JINJ-17156516, a potent and selective
cholecystokinin (CCK) 1 receptor antagonist.

Frequently Asked Questions (FAQSs)

Q1: What is JNJ-17156516 and what is its mechanism of action?

JNJ-17156516 is a novel, potent, and selective non-peptide antagonist of the cholecystokinin 1
(CCK1) receptor.[1] It exhibits high affinity for the human CCK1 receptor and is being
investigated for its potential therapeutic applications in digestive system and immune system

disorders.[1] Its mechanism of action involves blocking the binding of cholecystokinin (CCK) to
the CCK1 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the known pharmacokinetic properties of INJ-171565167

Pharmacokinetic studies in rats have shown that INJ-17156516 has a half-life of approximately
3.0 = 0.5 hours and demonstrates high oral bioavailability (108 + 10%).[1]

Q3: What is the therapeutic index and why is it important?
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The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically
calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically
desired or effective response.[2] A higher therapeutic index indicates a wider margin of safety
for the drug. Improving the therapeutic index is a critical aspect of drug development to
maximize efficacy while minimizing adverse effects.[2]

Q4: What are the potential side effects associated with CCK1 receptor antagonists?

While specific adverse effects for INJ-17156516 are not extensively documented in publicly
available literature, side effects observed with other CCK1 receptor antagonists, such as
proglumide, are generally mild and gastrointestinal in nature. These can include nausea, loss of
appetite, abdominal pain, and constipation.[3] Highly potent and selective CCK1 receptor
antagonists may also have the potential to impair gallbladder emptying.[4]

Q5: What are general strategies to improve the therapeutic index of a small molecule like INJ-
171565167

Several strategies can be employed to improve the therapeutic index of a small molecule drug:

o Modification of Drug Delivery Systems: Encapsulating the drug in nanoparticles or liposomes
can alter its biodistribution, leading to increased accumulation at the target site and reduced
exposure to non-target tissues.[5]

 Structural Modifications: Medicinal chemistry approaches can be used to modify the drug's
structure to enhance its affinity for the target receptor, reduce off-target binding, and improve
its metabolic profile.[6][7]

o Co-administration with Other Agents: Using a second agent that can enhance the therapeutic
effect of the primary drug or mitigate its toxicity can effectively increase the therapeutic
index.[2]

Troubleshooting Guide
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Issue

Potential Cause

Suggested Solution

Inconsistent efficacy in in vivo
models

Poor bioavailability or rapid

metabolism.

1. Verify the formulation and
route of administration. 2.
Conduct pharmacokinetic
studies to determine the
plasma concentration of JNJ-
17156516. 3. Consider using a
different vehicle or a modified
drug delivery system to
improve solubility and

absorption.

Off-target effects observed at

higher doses

Lack of absolute receptor

selectivity.

1. Perform a comprehensive
receptor profiling screen to
identify potential off-target
interactions. 2. Consider
structural modifications of JNJ-
17156516 to improve its
selectivity for the CCK1
receptor. 3. Evaluate co-
administration with an agent
that can counteract the specific

off-target effect.

Gastrointestinal side effects
(e.g., nausea, reduced motility)

in animal models

On-target effects related to
CCK1 receptor blockade in the

gastrointestinal tract.

1. Titrate the dose to find the
minimum effective dose with
acceptable tolerability. 2.
Investigate the use of a
targeted drug delivery system
to concentrate JNJ-17156516
at the desired site of action,
away from the Gl tract if it is
not the target. 3. Explore co-
administration with a pro-
motility agent if reduced gut

motility is the primary issue.
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1. Monitor gallbladder function
in animal models using

) imaging techniques. 2.
Potent and sustained ) ) )
Evaluate intermittent dosing

Evidence of impaired antagonism of CCK1 )
schedules to allow for periods

gallbladder function receptors, which are involved o
of normal gallbladder activity.

in gallbladder contraction. )
3. If the therapeutic goal
allows, consider a less potent

analog of JNJ-17156516.

Data Presentation

Table 1: Pharmacological Profile of JNJ-17156516
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Parameter Species Value Reference

CCK1 Receptor

o ] Human 7.96 £0.11 [1]
Affinity (pKi)
CCK1 Receptor
Affinity (pKi) in Human 8.22 £ 0.05 [1]
Gallbladder
CCK1 Receptor
o ] Rat 8.02+0.11 [1]
Affinity (pKi)
CCK1 Receptor )
N ) Canine 7.98 £ 0.04 [1]
Affinity (pKi)
Selectivity (CCK1 vs.
Rat ~230-fold [1]
CCK2)
Selectivity (CCK1 vs.
Human ~160-fold [1]
CCK2)
Selectivity (CCK1 vs. )
Canine ~75-fold [1]
CCK2)
In vivo Efficacy (ED50
for inhibition of
Rat 484 nmol/kg [1]
duodenal
contractions)
Half-life (t1/2) Rat 3.0+£05h [1]
Bioavailability Rat 108 = 10% [1]

Experimental Protocols

Protocol 1: In Vitro Assessment of JNJ-17156516
Potency and Selectivity

Objective: To determine the binding affinity (Ki) and functional antagonism (pA2) of JNJ-
17156516 at the human CCKL1 receptor and to assess its selectivity against the human CCK2
receptor.
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Methodology:
e Cell Culture:

o Culture HEK293 cells stably expressing the human CCK1 receptor and, in parallel,
HEK293 cells stably expressing the human CCK2 receptor.

o Maintain cells in appropriate growth medium supplemented with a selection antibiotic.

» Radioligand Binding Assay (for Ki determination):

[e]

Prepare cell membranes from the cultured cells.

(¢]

Incubate a fixed concentration of a suitable radiolabeled CCK1 or CCK2 receptor ligand
(e.g., [3H]-CCK-8) with cell membranes in the presence of increasing concentrations of
JNJ-17156516.

[e]

After incubation, separate bound from free radioligand by rapid filtration.

(¢]

Measure the amount of bound radioactivity using a scintillation counter.

[¢]

Calculate the Ki value using the Cheng-Prusoff equation.
e Functional Assay (for pA2 determination):
o Seed the CCK1 receptor-expressing cells in a 96-well plate.
o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
o Add increasing concentrations of JNJ-17156516 to the wells and incubate.
o Stimulate the cells with a range of concentrations of the agonist CCK-8.
o Measure the intracellular calcium mobilization using a fluorescence plate reader.

o Construct dose-response curves for CCK-8 in the presence and absence of different
concentrations of JINJ-17156516.

o Calculate the pA2 value from a Schild plot analysis.
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Protocol 2: In Vivo Evaluation of Therapeutic Index

Objective: To determine the therapeutic index of INJ-17156516 in a relevant animal model.
Methodology:
e Animal Model:

o Select an appropriate animal model based on the therapeutic indication (e.g., a model of
pancreatitis or gastrointestinal dysmotility).

o Efficacy Study (to determine the ED50):
o Administer a range of doses of INJ-17156516 to different groups of animals.

o At a specified time point after dosing, induce the disease phenotype or administer a CCK1
receptor agonist.

o Measure a relevant efficacy endpoint (e.g., reduction in pancreatic enzyme levels,
normalization of gastric emptying).

o Determine the dose that produces 50% of the maximal effect (ED50).
¢ Toxicity Study (to determine the TD50):
o Administer a range of higher doses of JNJ-17156516 to different groups of animals.

o Monitor the animals for clinical signs of toxicity (e.g., changes in body weight, behavior,
food and water intake).

o Collect blood samples for clinical chemistry and hematology analysis.

o At the end of the study, perform a gross necropsy and collect tissues for histopathological
examination.

o lIdentify the dose that produces a predefined toxic effect in 50% of the animals (TD50).

o Calculation of Therapeutic Index:
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o Calculate the therapeutic index as the ratio of TD50 to ED50.

Visualizations
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Caption: CCK1 Receptor Signaling Pathway and Point of Inhibition by JNJ-17156516.
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Caption: Experimental Workflow for Determining and Improving the Therapeutic Index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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